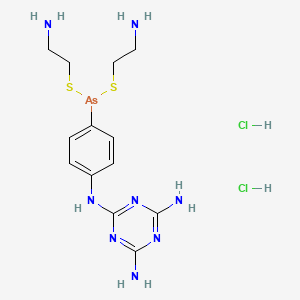

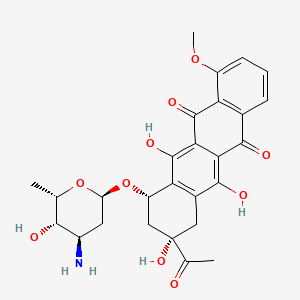

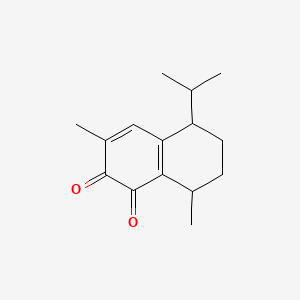

![molecular formula C12H14N2O B1198789 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 20315-68-8](/img/structure/B1198789.png)

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Descripción general

Descripción

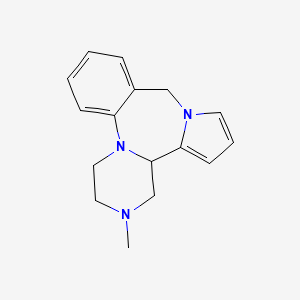

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole belongs to the class of organic compounds known as beta carbolines . Beta carbolines are compounds containing a 9H-pyrido[3,4-b]indole moiety . It is also known as a mitotic kinesin inhibitor and has been used in the study of neurodegenerative diseases .

Molecular Structure Analysis

The molecular structure of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is characterized by a 9H-pyrido[3,4-b]indole moiety . More detailed structural information may be available through computational methods such as molecular docking .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole include a melting point of 275-277 °C, a predicted boiling point of 549.2±50.0 °C, a predicted density of 1.308±0.06 g/cm3, and a predicted pKa of 15.18±0.20 .Aplicaciones Científicas De Investigación

Anti-Cancer Agents

The compound has been used in the design and synthesis of novel anti-cancer agents . These agents have shown high anti-tumor activity, with IC50 values between 0μM and 100μM against cancer cells . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

Inhibitor and Degrader of Estrogen Receptors

The compound has been used as an inhibitor and degrader of estrogen receptors . This has potential applications in the treatment of ovulatory dysfunction, cancer, endometriosis, osteoporosis, benign prostatic hypertrophy, or inflammation .

Study of Neurodegenerative Diseases

The compound has been used in the study of neurodegenerative diseases . This could potentially lead to the development of new treatments for these conditions.

Vibrational Spectra and Stable Conformations

The compound has been studied for its vibrational spectra and stable conformations . This information is crucial for understanding the compound’s interactions with receptors .

Anti-Hypertensive Drug

Indole derivatives, such as this compound, are recognized as significant moieties for drug discovery . They have been used in the treatment of high blood pressure .

Treatment of Various Kinds of Cancer

Indole derivatives, including this compound, have been applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pinoline, also known as 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, is a serotonin analog that selectively inhibits the activity of monoamine oxidase A (MAO-A) . MAO-A is an enzyme that plays a crucial role in the breakdown of neurotransmitters, particularly serotonin, in the brain .

Mode of Action

Pinoline interacts with its target, MAO-A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of serotonin, leading to an increase in serotonin levels in the brain .

Biochemical Pathways

The primary biochemical pathway affected by pinoline is the serotonin pathway. By inhibiting MAO-A, pinoline prevents the breakdown of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, and other functions . The increase in serotonin levels can have various downstream effects, potentially influencing mood, sleep patterns, and other neurological functions .

Pharmacokinetics

It is known that pinoline is metabolized by the cytochrome p450 enzyme cyp2d6 . This suggests that individuals with different CYP2D6 genotypes may metabolize pinoline at different rates, potentially affecting its bioavailability .

Result of Action

The primary molecular effect of pinoline’s action is the inhibition of MAO-A, leading to increased levels of serotonin in the brain . This can result in various cellular effects, potentially influencing neuronal signaling and function . Pinoline has also been shown to promote neurogenesis in vitro, even at trace concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pinoline. For example, factors such as diet, lifestyle, and the presence of other medications can affect the metabolism of pinoline, potentially influencing its efficacy . Additionally, genetic factors, such as CYP2D6 genotype, can also influence the metabolism and action of pinoline .

Propiedades

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13-14H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMDEOQLJUUNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35764-54-6 (mono-hydrochloride) | |

| Record name | 6-Methoxytryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30174203 | |

| Record name | Pinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

CAS RN |

20315-68-8 | |

| Record name | Pinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20315-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxytryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYTRYPTOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR3W85U4GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of pinoline?

A1: Pinoline has a molecular formula of C12H12N2O and a molecular weight of 198.24 g/mol. []

Q2: What are the spectroscopic characteristics of pinoline?

A2: While specific spectroscopic data is limited in the provided research, pinoline and its derivatives can be analyzed using techniques like HPLC/UV detection and fluorescence spectroscopy. [, ]

Q3: How does pinoline interact with monoamine oxidase A (MAO-A)?

A3: Pinoline acts as a selective inhibitor of MAO-A. [, ] This inhibition prevents the breakdown of neurotransmitters like serotonin, potentially contributing to its antidepressant-like effects. []

Q4: Does pinoline interact with serotonin receptors or transporters?

A4: Yes, research suggests that pinoline binds to the serotonin transporter, competing with the antidepressant citalopram for binding sites. [] Additionally, pinoline may exert its effects through serotonergic stimulation. []

Q5: What is the primary metabolic pathway of pinoline in humans?

A6: Pinoline primarily undergoes O-demethylation in the liver, mainly catalyzed by the cytochrome P450 enzyme CYP2D6. [, , ]

Q6: Can pinoline be used to assess CYP2D6 activity?

A7: Research suggests that pinoline, at specific concentrations or doses, may serve as a probe for evaluating CYP2D6 activity both in vitro and in vivo. [, ] The urinary metabolic ratio of pinoline to its metabolite 6-hydroxy-1,2,3,4-tetrahydro-β-carboline can be used as an indicator. [, , , , , , ]

Q7: How do structural modifications of pinoline affect its antioxidant activity?

A8: Studies on pinoline analogs indicate that the introduction of a phenyl group at position 1 of the β-carboline skeleton enhances antioxidant activity. [] Replacing the methoxy group at position 6 with an ethyl group also increases potency. []

Q8: Is there information available on pinoline's stability under various conditions?

A8: Specific data on pinoline's stability under different conditions is limited in the provided research.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of pinoline?

A10: While detailed ADME data is limited, studies show that pinoline can be administered intraperitoneally in mice, leading to detectable levels of pinoline and its metabolite 6-hydroxy-1,2,3,4-tetrahydro-β-carboline in urine. [, ]

Q10: Does pinoline exhibit antidepressant-like effects in animal models?

A11: Yes, pinoline demonstrates antidepressant-like effects in rat models. It reduces immobility time in the forced swimming test and alters behavior in the open field and elevated plus-maze tests, consistent with an antidepressant profile. []

Q11: Does pinoline possess neuroprotective properties?

A12: Studies suggest that pinoline exhibits antioxidant properties in brain tissue, protecting against lipid peroxidation induced by various stressors, including hydrogen peroxide, carbon tetrachloride, and nitric oxide. [, , , , ]

Q12: Is there information available on the toxicity and safety profile of pinoline?

A12: While the provided research highlights pinoline's potential beneficial effects, specific details on its toxicity and long-term safety profile are limited and require further investigation.

Q13: What analytical methods are used to quantify pinoline and its metabolites?

A15: Researchers have employed techniques like high-performance liquid chromatography (HPLC) [, ], gas chromatography-mass spectrometry (GC-MS) [], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] to analyze pinoline and its metabolites in various biological samples.

Q14: Has pinoline been investigated for its potential role in schizophrenia?

A16: One study investigated pinoline levels in the serum and cerebrospinal fluid of schizophrenic patients. While detectable levels were present, no significant differences were found compared to controls. []

Q15: Are there any known environmental impacts of pinoline?

A15: The provided research does not offer specific information on the environmental impact and degradation of pinoline.

Q16: What is the historical context of pinoline research?

A18: Pinoline research has evolved over time, initially focusing on its presence in the pineal gland and potential role as a neuroregulator. [] Subsequent studies explored its antioxidant, neuroprotective, and potential antidepressant properties. [, , , , , ] More recently, its role as a potential biomarker for CYP2D6 activity has gained attention. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.